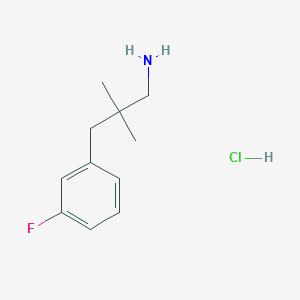

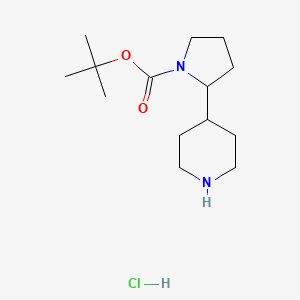

amine hydrochloride CAS No. 2098112-93-5](/img/structure/B1485205.png)

[3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Descripción general

Descripción

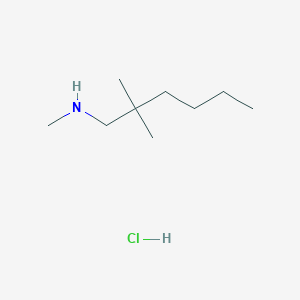

This compound is an amine derivative, specifically a substituted amine. Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents. In this case, the substituents are a 2-chlorophenyl group, a 2,2-dimethylpropyl group, and a methyl group .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds. They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a fishy odor, can form hydrogen bonds, and have higher boiling points than hydrocarbons of similar molecular weight .Aplicaciones Científicas De Investigación

Synthesis of Ketamine

This compound can be used in the synthesis of ketamine , a drug used in both veterinary and human medicine . A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .

Antidepressant

Ketamine, which can be synthesized from this compound, has been used as an antidepressant . It has shown promise in treating depression, especially in cases where other treatments have failed .

Treatment of Alcohol Addiction

Ketamine has also been used in treating alcohol addiction . This suggests that the compound could indirectly contribute to treatments for substance abuse disorders .

Anesthetic and Analgesic

Ketamine is an anesthetic and analgesic drug used in both human and veterinary medicines . Therefore, this compound plays a crucial role in pain management and surgical procedures .

Synthesis of Quinazolinone and Quinazoline Derivatives

The compound could potentially be used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects .

Synthesis of Indole Derivatives

Indole derivatives, which possess various biological activities, could potentially be synthesized from this compound . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Mecanismo De Acción

The biochemical pathways affected by these compounds involve the HSP90 and TRAP1 mediated signaling pathway . The compounds were found to potentially act through this pathway .

The result of the action of these compounds is the inhibition of cell proliferation, specifically in cancerous cells . They showed inhibitory actions on HCT-116 cells, a line of human colorectal carcinoma cells .

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALCRAIJFKORJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)

![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)